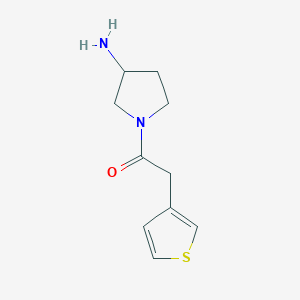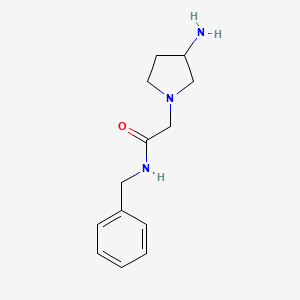
1-Cyclopropyl-3-(2-Methylphenyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-(2-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-(2-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
Piperazin und seine Derivate werden häufig bei der Synthese anderer komplexer Verbindungen verwendet. Beispielsweise werden sie bei der Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, der Ugi-Reaktion, der Ringöffnung von Aziridinen unter Einwirkung von N-Nucleophilen, der intermolekularen Cycloaddition von Alkinen mit Aminogruppe, der parallelen Festphasen-Synthese und der photokatalytischen Synthese eingesetzt .
Pharmazeutische Anwendungen
Die Piperazin-Einheit wird häufig in Medikamenten wie Trimetazidin, Ranolazin, Befuralin, Aripiprazol, Quetiapin, Indinavir, Sitagliptin und Vestipitant eingesetzt . Diese Medikamente haben verschiedene therapeutische Wirkungen, darunter kardiovaskuläre, Antipsychotika, antiretrovirale und Antiemetika.
Antikrebsmittel
Piperazin-haltige hybride Heterocyclen wurden auf ihre Antikrebs-Anwendungen untersucht . Beispielsweise wurden 2-Oxopyrazin (Olaparib) und 2-Aminopyrimidin (Imatinib, Abemaciclib, Palbociclib und Rociletinib)-Derivate, die Piperazin-Einheiten enthalten, von der FDA als zielgerichtete Therapien zur Behandlung von Krebs zugelassen .
Antimikrobielle Anwendungen
Piperazin-Derivate wurden auf ihre antimikrobiellen Aktivitäten untersucht . Sie können bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden.
Antifungal-Anwendungen
Neben ihren antimikrobiellen Eigenschaften weisen Piperazin-Derivate auch antifungale Aktivitäten auf . Sie können bei der Entwicklung neuer Antimykotika eingesetzt werden.
Entzündungshemmende Anwendungen
Piperazin-Derivate wurden auf ihre entzündungshemmenden Aktivitäten untersucht . Sie können bei der Entwicklung neuer entzündungshemmender Mittel eingesetzt werden.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-4-2-3-5-13(11)14-10-16(9-8-15-14)12-6-7-12/h2-5,12,14-15H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKCDKDRSLJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

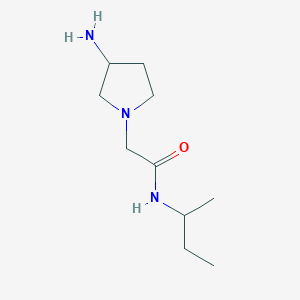
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
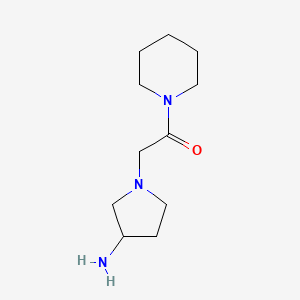
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)

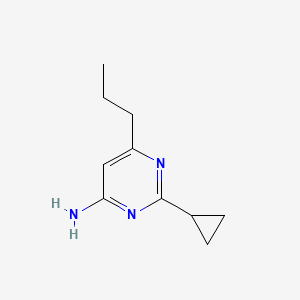
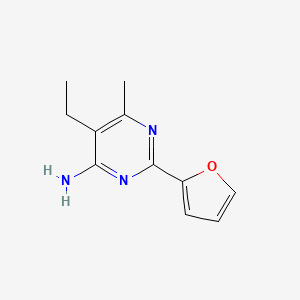
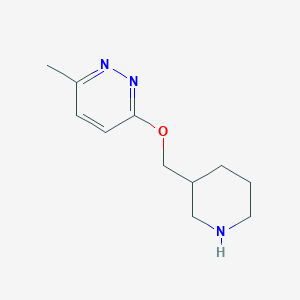
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
